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Compound of Interest

Compound Name: (Rac)-UK-414495

Cat. No.: B15559976 Get Quote

(Rac)-UK-414495 is a potent neutral endopeptidase (NEP) inhibitor investigated for its

potential in treating female sexual arousal disorder.[1][2][3] Its therapeutic effect is primarily

linked to the potentiation of cyclic adenosine monophosphate (cAMP) in female genital tissues.

[2][3][4]

Candoxatrilat is the active metabolite of the orally administered prodrug candoxatril.[5] It is a

potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[6] This compound

has been extensively studied for its therapeutic potential in the management of chronic heart

failure.[5][7]

Quantitative Data Summary
The following table summarizes the key quantitative parameters for (Rac)-UK-414495 and

candoxatrilat, providing a direct comparison of their potency.

Parameter (Rac)-UK-414495 Candoxatrilat Reference

Target
Neutral

Endopeptidase (NEP)

Neutral

Endopeptidase (NEP)
[6][8]

IC50

Not explicitly reported,

but related EC50 is 37

± 9 nM*

7.8 nM [6][8]
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*Note: The EC50 value for UK-414,495 represents the concentration for half-maximal

potentiation of pelvic nerve-stimulated increases in vaginal blood flow in rabbits, which is

reported to be 3.6 times its IC50 for rabbit NEP.[8]

Mechanism of Action and Signaling Pathways
Both compounds exert their effects by inhibiting neutral endopeptidase, a zinc-dependent

metalloprotease responsible for the degradation of several vasoactive peptides. However, the

specific downstream signaling pathways they modulate differ based on their targeted

therapeutic areas.

(Rac)-UK-414495 and cAMP-Mediated Vasodilation
In the context of female sexual arousal, the inhibition of NEP by (Rac)-UK-414495 prevents the

breakdown of Vasoactive Intestinal Peptide (VIP).[1][9] Elevated levels of VIP lead to the

activation of its receptors (VPAC1 and VPAC2) on smooth muscle cells. This receptor activation

stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP

(cAMP).[5][6][7] The subsequent increase in intracellular cAMP concentration activates Protein

Kinase A (PKA), leading to a cascade of phosphorylation events that result in smooth muscle

relaxation, increased blood flow to the genital tissues, and enhanced lubrication.[1]
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Signaling pathway of (Rac)-UK-414495 in female sexual arousal.

Candoxatrilat and cGMP-Mediated Cardiovascular
Effects
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In heart failure, candoxatrilat-mediated NEP inhibition leads to increased levels of natriuretic

peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[7][10]

These peptides bind to natriuretic peptide receptors (NPR-A and NPR-B) on vascular smooth

muscle and kidney cells. The activation of these receptors, which possess intrinsic guanylyl

cyclase activity, leads to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular

cGMP levels activate Protein Kinase G (PKG), which in turn promotes vasodilation, natriuresis

(sodium excretion), and diuresis (water excretion). These effects collectively reduce cardiac

preload and afterload, alleviating the symptoms of heart failure.
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Signaling pathway of candoxatrilat in heart failure.

Experimental Protocols
The following provides a generalized protocol for a neutral endopeptidase (NEP) inhibition

assay, which can be adapted to evaluate the potency of inhibitors like (Rac)-UK-414495 and

candoxatrilat.

Objective:
To determine the in vitro potency (IC50) of test compounds against purified human NEP.

Materials:
Recombinant human NEP (Neprilysin)
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Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Test compounds ((Rac)-UK-414495, candoxatrilat) dissolved in DMSO

Reference NEP inhibitor (e.g., Thiorphan)

96-well black microplates

Fluorescence microplate reader

Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds and the reference

inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g.,

<1%) to avoid enzyme inhibition.

Enzyme and Substrate Preparation: Dilute the recombinant human NEP and the fluorogenic

substrate to their optimal working concentrations in the assay buffer. These concentrations

should be predetermined through optimization experiments.

Assay Reaction: a. To each well of the microplate, add the serially diluted test compounds or

vehicle control (assay buffer with DMSO). b. Add the diluted NEP enzyme solution to each

well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor

to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate

solution to all wells.

Data Acquisition: a. Immediately place the microplate in a fluorescence plate reader pre-set

to 37°C. b. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60

minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic

substrate.

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the kinetic

curve) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for

each concentration relative to the vehicle control. c. Plot the percentage of inhibition against
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the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic

equation to determine the IC50 value.
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Generalized experimental workflow for a NEP inhibition assay.

This guide provides a foundational comparison of (Rac)-UK-414495 and candoxatrilat.

Researchers are encouraged to consult the primary literature for more detailed information and

specific experimental conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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